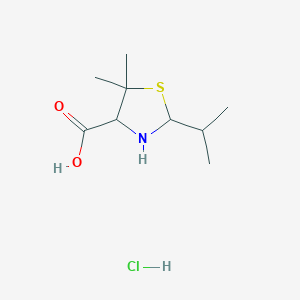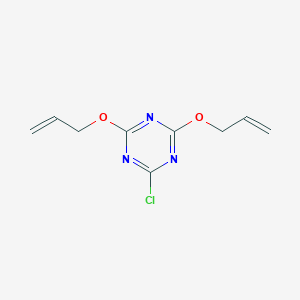
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine (BACT) is a chemical compound that belongs to the class of triazine derivatives. It is widely used in various scientific research applications, such as in the field of polymer chemistry, organic synthesis, and material science. BACT has gained significant interest due to its unique properties, including its high thermal stability, low toxicity, and excellent solubility in various solvents.
Mécanisme D'action
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine acts as a crosslinking agent by reacting with the functional groups present in the polymer chains. The reaction proceeds through the formation of covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. This network imparts enhanced mechanical and thermal properties to the polymer.
Effets Biochimiques Et Physiologiques
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is rapidly metabolized and excreted from the body, which makes it a safe compound for various scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research is its high thermal stability and low toxicity. It is also highly soluble in various solvents, which makes it easy to handle and use in experiments. However, one of the limitations of using 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research. One of the areas where 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be used is in the development of new materials with enhanced mechanical and thermal properties. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can also be used in the development of new adhesives and coatings with improved performance. Additionally, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be used in the synthesis of new polymers with unique properties, such as shape-memory polymers and self-healing polymers.
Conclusion:
In conclusion, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is a unique compound with numerous scientific research applications. Its high thermal stability, low toxicity, and excellent solubility make it an attractive compound for use in various experiments. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has found applications in polymer chemistry, organic synthesis, and material science. Its future applications in the development of new materials and polymers are promising, and further research is needed to explore its potential in these areas.
Méthodes De Synthèse
The synthesis of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be achieved through various methods. One of the most common methods is the reaction between cyanuric chloride and allyl alcohol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with allyl alcohol to form 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine. Other methods for synthesizing 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine include the reaction between cyanuric chloride and allyl glycidyl ether or the reaction between cyanuric chloride and allyl amine.
Applications De Recherche Scientifique
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has found numerous applications in scientific research, particularly in the field of polymer chemistry. It is used as a crosslinking agent for various polymers, including polyethylene, polystyrene, and polypropylene. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can also be used as a curing agent for epoxy resins, which are widely used in the production of adhesives, coatings, and composites. Additionally, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is used as a monomer in the synthesis of various polymers, such as polyurethane and polyamide.
Propriétés
Numéro CAS |
14543-31-8 |
|---|---|
Nom du produit |
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine |
Formule moléculaire |
C9H10ClN3O2 |
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
2-chloro-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C9H10ClN3O2/c1-3-5-14-8-11-7(10)12-9(13-8)15-6-4-2/h3-4H,1-2,5-6H2 |
Clé InChI |
DGBZQPVIQOKMQQ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=NC(=NC(=N1)Cl)OCC=C |
SMILES canonique |
C=CCOC1=NC(=NC(=N1)Cl)OCC=C |
Autres numéros CAS |
14543-31-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



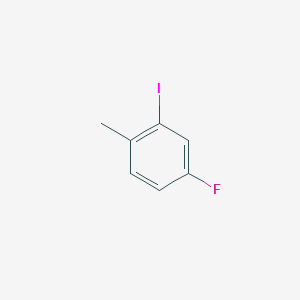

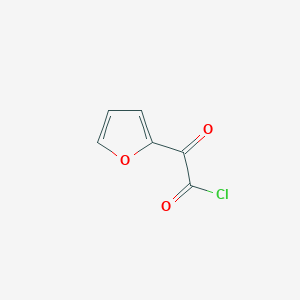

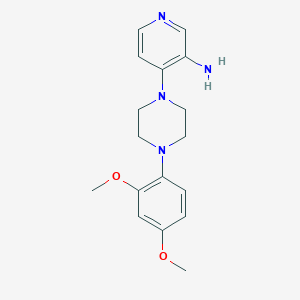
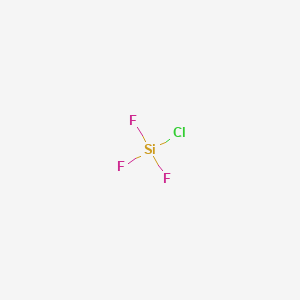
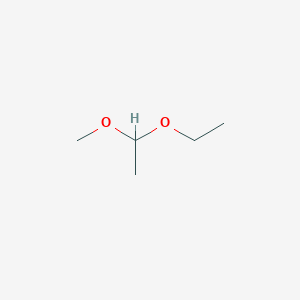
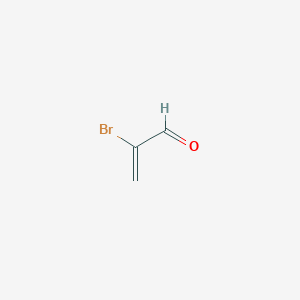
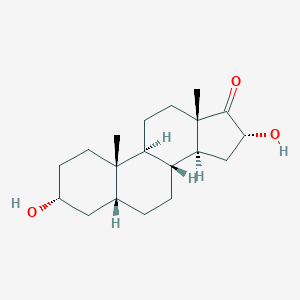
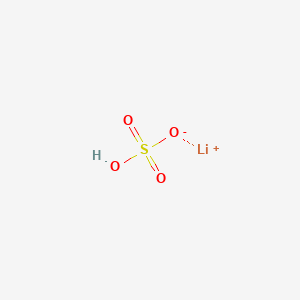
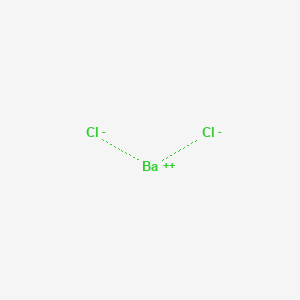
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)

